molecular formula C11H9N3S2 B183308 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 5938-68-1

1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B183308
CAS RN: 5938-68-1
M. Wt: 247.3 g/mol
InChI Key: HFZKXLDINQAKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is not fully understood. Studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. The compound has also been reported to inhibit the activity of various enzymes, including COX-2 and topoisomerase II, which are involved in inflammation and DNA replication, respectively.

Biochemical And Physiological Effects

1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit antimicrobial and antifungal activities. The compound has also been reported to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its antimicrobial and antifungal activities. However, the compound has some limitations, including its insolubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to explore the use of the compound in combination with other drugs to enhance its anticancer activity. Additionally, further studies are needed to determine the toxicity and safety profile of the compound in vivo.
In conclusion, 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has shown promising results as an anticancer agent and has potential therapeutic applications for various diseases. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported using various methods. One of the most common methods involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been studied extensively for its potential therapeutic applications. The compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory, antimicrobial, and antifungal activities. The compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

properties

CAS RN

5938-68-1

Product Name

1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Molecular Formula

C11H9N3S2

Molecular Weight

247.3 g/mol

IUPAC Name

1-prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C11H9N3S2/c1-2-7-15-10-12-13-11-14(10)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2

InChI Key

HFZKXLDINQAKRE-UHFFFAOYSA-N

SMILES

C=CCSC1=NN=C2N1C3=CC=CC=C3S2

Canonical SMILES

C=CCSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

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